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molecular formula C11H12N2O B1617902 3,6,7-Trimethylquinoxalin-2-ol CAS No. 28082-86-2

3,6,7-Trimethylquinoxalin-2-ol

Cat. No. B1617902
M. Wt: 188.23 g/mol
InChI Key: RYSAKTAGNQULLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04262123

Procedure details

4,5-Dimethyl-o-phenylenediamine (10.0 g., 0.073 mol.) was dissolved in tetrahydrofuran (200 ml.) and ethyl pyruvate (12.75 g., 0.11 mol.) added. The reaction mixture was stirred at room temperature for eighteen hours, during which time a white solid precipitated and was collected by filtration (13.35 g.). Recrystallization from methanol-chloroform gave fine white needles. (12.65 g., m.p. 306°-308°, 92%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.75 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([NH2:9])=[C:4]([NH2:10])[CH:3]=1.[C:11](OCC)(=[O:15])[C:12]([CH3:14])=O>O1CCCC1>[CH3:14][C:12]1[C:11](=[O:15])[NH:9][C:5]2[C:4]([N:10]=1)=[CH:3][C:2]([CH3:1])=[C:7]([CH3:8])[CH:6]=2

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC(=C(C=C1C)N)N
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12.75 g
Type
reactant
Smiles
C(C(=O)C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for eighteen hours, during which time a white solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration (13.35 g.)
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol-chloroform
CUSTOM
Type
CUSTOM
Details
gave fine white needles

Outcomes

Product
Name
Type
Smiles
CC=1C(NC2=CC(=C(C=C2N1)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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